molecular formula C12H16ClNO2 B14237519 N-(4-Chlorobutyl)-3-methoxybenzamide CAS No. 502705-72-8

N-(4-Chlorobutyl)-3-methoxybenzamide

Cat. No.: B14237519
CAS No.: 502705-72-8
M. Wt: 241.71 g/mol
InChI Key: PTDORQZZSFPZFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorobutyl)-3-methoxybenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a 4-chlorobutyl group attached to the nitrogen atom and a methoxy group attached to the benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobutyl)-3-methoxybenzamide typically involves the reaction of 3-methoxybenzoic acid with 4-chlorobutylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The process may involve continuous flow reactors to ensure consistent product quality and reduce production time .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobutyl)-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

    Substitution: The chlorine atom in the 4-chlorobutyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Chlorobutyl)-3-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Chlorobutyl)-3-methoxybenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorobutyl)benzamide
  • N-(4-Chlorobutyl)-3-hydroxybenzamide
  • N-(4-Chlorobutyl)-4-methoxybenzamide

Uniqueness

N-(4-Chlorobutyl)-3-methoxybenzamide is unique due to the presence of both a methoxy group and a 4-chlorobutyl group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in similar compounds .

Properties

CAS No.

502705-72-8

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

N-(4-chlorobutyl)-3-methoxybenzamide

InChI

InChI=1S/C12H16ClNO2/c1-16-11-6-4-5-10(9-11)12(15)14-8-3-2-7-13/h4-6,9H,2-3,7-8H2,1H3,(H,14,15)

InChI Key

PTDORQZZSFPZFW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.